(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone is a chemical compound with the molecular formula C17H25NO4. It is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 6, and a phenyl ring substituted with three methoxy groups at positions 3, 4, and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone typically involves the acylation of 2,6-dimethylpiperidine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of (2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit enzymes involved in critical biological processes.
Receptor Binding: May bind to specific receptors, modulating their activity.
Signal Transduction: Could affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.
(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)amine: Similar structure but with an amine group instead of a carbonyl group.
Uniqueness
(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group is known for its versatility and bioactivity, making this compound a valuable candidate for further research and development .
Biological Activity
(2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H21NO3
- Molecular Weight : 263.33 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1CCCN(C1)C(=O)C2=C(C=CC=C2OC)OC
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-dimethoxybenzoyl chloride with 3-methylpiperidine under basic conditions. The reaction is performed in an organic solvent like dichloromethane at controlled temperatures to optimize yield and purity.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidine ring and methanone group are crucial for binding to these targets, which may include:
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate neurotransmitter receptors, impacting various physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Studies suggest it may act as a tubulin polymerization inhibitor, similar to other compounds targeting the colchicine binding site on tubulin . This property could make it a candidate for cancer therapy.
- Neuroprotective Effects : Its interaction with neurotransmitter systems may provide neuroprotective benefits, warranting further investigation in neurodegenerative disease models.
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the methanone structure to enhance biological activity. Variations in the piperidine substituents have been shown to affect potency and selectivity against target enzymes .
- Neuropharmacology Studies : Investigations into the compound's effects on neuronal cell cultures revealed potential neuroprotective properties against oxidative stress-induced damage . These findings highlight its applicability in treating neurodegenerative conditions.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Structure | Biological Activity |
---|---|---|
This compound | Structure | Antitumor |
(4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone | Structure | Neuroactive |
(2-(Phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone | Structure | Antitubulin |
Properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-11-7-6-8-12(2)18(11)17(19)13-9-14(20-3)16(22-5)15(10-13)21-4/h9-12H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEYZPWXCOPANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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